[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate
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Overview
Description
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate is a complex organic compound with a unique structure that combines a furan ring, an isoxazole ring, and an indole moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in drug discovery and development.
Mechanism of Action
Target of Action
Compounds containing indole derivatives have been found to bind with high affinity to multiple receptors . Similarly, oxadiazole derivatives, which are also present in the compound, have shown a broad range of chemical and biological properties .
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Oxadiazole derivatives have also been reported to show various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activity .
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole and oxadiazole derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
The presence of the furan ring in drug molecules is known to improve pharmacokinetic characteristics, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
One study revealed that a compound with a similar structure induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate typically involves multi-step organic reactions. The process begins with the preparation of the furan and isoxazole intermediates, followed by their coupling with the indole derivative. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the desired product. Specific reaction conditions such as temperature, solvent, and reaction time are optimized to achieve high yields and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.
Scientific Research Applications
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is explored in drug discovery and development, particularly for its potential to interact with specific biological targets.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: A compound with a similar furan ring structure.
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-(1H-indol-3-yl)-2-oxoacetamide: A closely related compound with an amide group instead of an ester.
Uniqueness
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate is unique due to its combination of a furan ring, an isoxazole ring, and an indole moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications and potential therapeutic uses.
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(1H-indol-3-yl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c21-17(13-9-19-14-5-2-1-4-12(13)14)18(22)24-10-11-8-16(25-20-11)15-6-3-7-23-15/h1-9,19H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPHZLKBJSGZSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)OCC3=NOC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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